molecular formula C11H13NO7 B013790 4-Nitrophenyl beta-D-xyloside CAS No. 2001-96-9

4-Nitrophenyl beta-D-xyloside

Cat. No. B013790
CAS RN: 2001-96-9
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-YTWAJWBKSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl beta-D-xyloside can be achieved through chemical and enzymatic methods. A notable enzymatic synthesis involves the preparation of 4-nitrophenyl beta-d-xylopyranosyl-1,4-beta-d-xylopyranoside (NPX(2)), using a self-transfer reaction catalyzed by beta-xylosidases from Aureobasidium pullulans and Aspergillus niger. This method provides a way to produce chromogenic substrates for the assay and differentiation of endoxylanases, highlighting the versatility and utility of 4-Nitrophenyl beta-D-xyloside in biochemical assays (Puchart & Biely, 2007). Additionally, an efficient chemical-enzymatic synthesis approach based on using xylobiose as a starting material has been developed to produce 4-Nitrophenyl-β-xylobioside, further illustrating the compound's accessibility for scientific research (Mechaly et al., 1997).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl beta-D-xyloside and its derivatives has been elucidated through various spectroscopic and X-ray diffraction techniques. Studies focusing on similar nitrophenyl compounds reveal intricate details about their crystallography, molecular interactions, and the impact of these structural features on their reactivity and function. For instance, research on 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides insights into the molecular and crystal structure, offering a parallel to understanding the structural aspects of 4-Nitrophenyl beta-D-xyloside derivatives (Kumari et al., 2023).

Scientific Research Applications

  • Enzymatic Synthesis

    It is used in the enzymatic synthesis of regio- and stereoselective p-nitrophenyl beta-(1→4)-D-xylooligosaccharides by beta-D-xylosidase from Aspergillus sp. These oligosaccharides have potential use as substrates (Eneyskaya et al., 2003).

  • Neurodegenerative Disease Research

    Beta-xylosides, including 4-Nitrophenyl beta-D-xyloside, inhibit proteoglycan biosynthesis and alter the morphology of PC12 pheochromocytoma cells. This suggests potential applications in studying and treating neurodegenerative diseases (Margolis et al., 1991).

  • Respiratory Health Research

    The compound induces emphysema in rats, indicating a possible role for proteoglycans in the pathogenesis of emphysema (van Kuppevelt et al., 1997).

  • Cell Biology

    It stimulates chondroitin sulfate synthesis in nonconnective tissue cells, showing that certain cells have the enzymatic machinery for chondroitin sulfate synthesis but may not utilize it due to limited core protein and xylosyltransferase (Schwartz et al., 1974).

  • Cancer Research

    4-Nitrophenyl beta-D-xyloside can inhibit cell proliferation without affecting proteoglycan synthesis, which uncouples altered proteoglycan synthesis from cell proliferation control (Potter-Perigo et al., 1992).

  • Reproductive Biology

    It inhibits mouse embryo attachment and outgrowth on uterine epithelial cells, suggesting that proper assembly of glycoconjugates is crucial for implantation-related processes (Farach et al., 1988).

  • Enzyme Activity Measurement

    The compound is used in assays to measure alpha-glucuronidase activity in hemicellulolytic cells (Biely et al., 2000).

Future Directions

4-Nitrophenyl beta-D-xylopyranoside is a chromogenic β-xylosidase substrate and can be used to test β-xylosidase activity . It has potential applications in biochemical assays and diagnosis as indicators .

properties

IUPAC Name

(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303045
Record name p-Nitrophenyl β-D-xylopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl beta-D-xyloside

CAS RN

2001-96-9, 41721-77-1
Record name p-Nitrophenyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl beta-D-xyloside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Xyloside, 4-nitrophenyl
Source ChemIDplus
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Record name p-Nitrophenyl β-D-xylopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl β-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Lee, M Hrmova, RA Burton, J Lahnstein… - Journal of Biological …, 2003 - Baltimore [etc.]
Number of citations: 0
P Christakopoulos… - Archives of …, 1999 - New York: Academic Press
Number of citations: 0
小森亮太, コモリリョウタ - 2020 - u-hyogo.repo.nii.ac.jp
真核生物の細胞には様々な細胞小器官が存在し, それぞれの細胞小器官は細胞の需要に応じて, その機能や量が調節されている. 小胞体とゴルジ体は膜タンパク質や分泌タンパク質の合成と加工を…
Number of citations: 6 u-hyogo.repo.nii.ac.jp

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